Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride

Catalog No.
S817977
CAS No.
1803581-11-4
M.F
C6H12ClN
M. Wt
133.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride

CAS Number

1803581-11-4

Product Name

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride

IUPAC Name

N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

InChI

InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H

InChI Key

NMLYXUIOFOQMOB-UHFFFAOYSA-N

SMILES

CCN(C)CC#C.Cl

Canonical SMILES

CCN(C)CC#C.Cl

Application in Sonogashira Cross-Coupling Reactions

Application in the Synthesis of Propargylamines

Application in Nanotube Production

Application in the Treatment of Rheumatoid Arthritis

Application in the Treatment of Neurodegenerative Disorders

Application in the Suppression of NO3 and N2O Production

Application in the Synthesis of Polar Aromatic Substituted Terminal Alkynes

Application in the Study of Hydrogen-Bonded Supramolecular Structures

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H12ClNC_6H_{12}ClN and a molecular weight of 133.62 g/mol. This compound features a unique structure that includes an ethyl group, a methyl group, and a prop-2-yn-1-yl group, making it a versatile building block in organic synthesis and pharmaceutical chemistry. It is typically encountered as a hydrochloride salt, which enhances its solubility and stability in various applications.

There is no scientific literature available on the specific mechanism of action of Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride.

  • Alkyne: Alkynes can be slightly flammable and may react violently with strong oxidizing agents [].
  • Amine: Primary amines can be irritating to the skin and eyes.
  • Hydrochloride: Hydrochloric acid is a corrosive and irritant.
Due to the presence of the alkynyl group. Notably, it can undergo hydroamination reactions, where it reacts with alkenes or alkynes to form amines. This property is significant in synthetic organic chemistry for creating complex molecules. Furthermore, it can be involved in Sonogashira cross-coupling reactions, which are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and other fine chemicals .

Research indicates that derivatives of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride exhibit various biological activities. Compounds within this class have been studied for their potential therapeutic applications, including anti-cancer properties. For instance, propargylamines, a related class of compounds, have shown efficacy in treating neurodegenerative diseases such as Parkinson's and Alzheimer's by acting as monoamine oxidase inhibitors . Additionally, there are indications that these compounds may serve as inhibitors of collagenase, suggesting potential applications in treating conditions like rheumatoid arthritis.

The synthesis of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride typically involves multi-step organic reactions. A common approach includes the N-alkylation of methyl indole derivatives with propargyl bromide under phase-transfer catalysis conditions. This method allows for the introduction of the prop-2-yn-1-yl group while maintaining the integrity of other functional groups present . Other methods may involve using continuous flow reactors to optimize reaction conditions and improve yields, employing catalysts such as palladium or copper during the propargylation step.

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride has diverse applications across several fields:

  • Organic Synthesis: It serves as a synthon in various organic reactions, enabling the construction of complex molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents against cancer and neurodegenerative diseases.
  • Materials Science: The compound is utilized in synthesizing polymers and advanced materials with specific properties.
  • Environmental Science: It has shown promise as an inhibitor of ammonia monooxygenase, which could be useful in agricultural practices to manage nitrogen levels in soils .

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride shares structural similarities with several related compounds, which can be compared based on their functional groups and applications:

Compound NameMolecular FormulaUnique Features
Prop-2-ynylamine hydrochlorideC5H10ClNC_5H_{10}ClNLacks ethyl and methyl substituents; simpler structure
(Prop-2-ynyl)(propyl)amine hydrochlorideC6H12ClNC_6H_{12}ClNContains a propyl group instead of an ethyl and methyl combination
N-Ethyl-prop-2-yn-1-amine hydrochlorideC6H11ClNC_6H_{11}ClNSimilar core structure but differs in substituent arrangement

Uniqueness: Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride stands out due to its combination of both ethyl and methyl groups along with the prop-2-yn-1-ylic functionality. This unique arrangement provides enhanced reactivity and versatility compared to simpler analogs, making it particularly valuable in synthetic chemistry and medicinal applications .

Dates

Modify: 2024-04-14

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